Colletodiol
Overview
Description
Colletodiol is a fungal metabolite that has been found in D. grovesii and has immunosuppressant and antiviral activities . It inhibits concanavalin A- or LPS-induced proliferation of isolated mouse splenocytes . Colletodiol also inhibits influenza A viral replication in HeLa-IAV-Luc cells .
Synthesis Analysis
The enantioselective synthesis of colletodiol has been achieved in 11 steps from methyl 1,3,5-octatrienoate and 16 total steps from both ethyl sorbate and methyl 1,3,5-octatrienoate . The route relies upon an enantio- and regioselective Sharpless dihydroxylation and a palladium-catalyzed reduction to form a 5-hydroxy-1-enoate and a 7-hydroxy-1,3-dienoate . These esters were further functionalized, coupled, and macrolactonized to provide colletodiol after deprotection .
Molecular Structure Analysis
Colletodiol, C14H20O6, is a macrocyclic dilactone, derived from two dissimilar hydroxy-acids . The structure of the metabolite has been defined .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of colletodiol include enantio- and regioselective Sharpless dihydroxylation and a palladium-catalyzed reduction . These reactions lead to the formation of a 5-hydroxy-1-enoate and a 7-hydroxy-1,3-dienoate . These esters are then further functionalized, coupled, and macrolactonized to provide colletodiol .
Scientific Research Applications
Anti-Leukemia Activity
Colletodiol has been found to have potent anti-leukemia activity. In a study, it was shown to be very effective against murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia cell lines .
Marine Drug Research
Colletodiol is used in marine drug research. It was used in the chemical derivatization and comparison with a known compound, halosmysin A, which was isolated from the fungus Halosphaeriaceae sp .
Fungal Metabolite Studies
Colletodiol is a secondary metabolite produced by the fungus Colletotrichum. This fungus is known to produce a variety of secondary metabolites with diverse bioactivities .
Plant Pathology
Colletodiol is produced by the fungus Colletotrichum, which is known to cause anthracnose on cereals, legumes, fruit trees, and vegetables .
Drug Discovery
The secondary metabolites produced by Colletotrichum fungi, including Colletodiol, could help in drug discovery as well as help to understand the relationships between endophytes and their host plants .
Biosynthesis Studies
Colletodiol is used in biosynthesis studies. It has been synthesized in specifically labeled form from other compounds and its incorporation into the macrodiolide, colletodio, has been demonstrated in cultures of sp. ATCC 20502 .
properties
IUPAC Name |
(3E,6R,9E,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3+,7-6+/t9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQHOHRUGBYJBS-RSNJVVJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H]([C@@H](/C=C/C(=O)O1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Colletodiol | |
CAS RN |
21142-67-6 | |
Record name | Colletodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021142676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COLLETODIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6044P09Y9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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